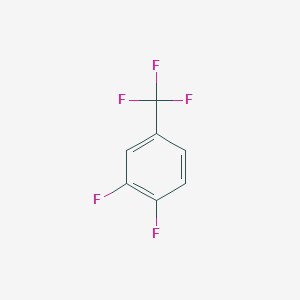

3,4-Difluorobenzotrifluoride

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 3,4-Difluorobenzotrifluoride and related fluorinated compounds often involves strategies that introduce fluorinated groups into aromatic rings. Recent advances have focused on methodologies for forming or introducing fluorinated moieties, such as the CH2F group, into N-heterocyclic substrates. These methodologies include direct fluorination with simple XCH2F sources and the assembly of structures from CH2F-containing substrates, highlighting the versatility of fluorinated groups in modifying molecule properties (Moskalik, 2023).

Molecular Structure Analysis

The molecular structure of this compound features a unique distribution of electron-withdrawing fluorine atoms that significantly affect its electronic properties. The presence of these fluorine atoms imparts high stability and a distinct reactivity pattern, which is crucial for its applications in various chemical syntheses. The structure's analysis typically involves studying the effects of the fluorine atoms on the aromatic system's electronic distribution, affecting its reactivity and interaction with other molecules.

Chemical Reactions and Properties

This compound participates in various chemical reactions characteristic of fluorinated aromatic compounds. These reactions include electrophilic aromatic substitution, where the fluorine atoms' electron-withdrawing nature directs the substitution pattern. Additionally, the compound's reactivity has been explored in reactions forming carbon–carbon and carbon–heteroatom bonds, showcasing its potential as a versatile building block in organic synthesis (Kazakova & Vasilyev, 2017).

Applications De Recherche Scientifique

Nuclear Magnetic Resonance (NMR) Spectroscopy : Schaefer et al. (1979) analyzed the 1H and 19F NMR spectra of 3,4-difluorobenzotrifluoride, contributing to understanding the spin–spin coupling constants in fluorinated compounds. This research is significant for the application of NMR spectroscopy in chemical analysis (Schaefer, Niemczura, Wong, & Marat, 1979).

Synthesis of Fluorinated Compounds : Suzuki and Kimura (1991) reported the synthesis of 3,4-difluorobenzonitrile by a halogen-exchange reaction. This research contributes to the field of organic synthesis, particularly in the synthesis of fluorinated aromatic compounds, which are important in pharmaceuticals and agrochemicals (Suzuki & Kimura, 1991).

Electrochemistry : Xiao and Johnson (2003) investigated the electrochemistry of ionic liquids related to this compound. Their research contributes to understanding the electrochemical behavior of fluorinated compounds in ionic liquids, which is relevant for applications in energy storage and electrochemical devices (Xiao & Johnson, 2003).

Optical and Dielectric Properties : Jang et al. (2007) explored the effects of fluorinated diamine, including compounds related to this compound, on the optical and dielectric properties of polyimide thin films. This research is significant for the development of materials with specific optical and dielectric properties for use in electronics and photonics (Jang, Shin, Choi, Park, & Han, 2007).

Catalysis : Vela et al. (2005) investigated the use of iron(II) fluoride complexes, related to this compound, in the catalytic hydrodefluorination of fluorocarbons. This research is relevant for developing new catalytic methods for modifying fluorocarbon compounds, which are important in various industrial processes (Vela, Smith, Yu, Ketterer, Flaschenriem, Lachicotte, & Holland, 2005).

Safety and Hazards

Mécanisme D'action

Target of Action

This compound is a derivative of benzotrifluoride, which is known for its wide applications in organic synthesis

Mode of Action

It’s known that fluorinated compounds often exhibit unique reactivity due to the electron-withdrawing nature of fluorine atoms, which can influence the compound’s interaction with its targets .

Biochemical Pathways

It’s known that fluorinated compounds can participate in various chemical reactions, potentially affecting multiple biochemical pathways . More research is needed to elucidate these effects.

Pharmacokinetics

The compound’s physical properties such as its liquid form and relatively low boiling point suggest that it could be readily absorbed and distributed in the body. The presence of fluorine atoms might also impact its metabolic stability .

Result of Action

Given its structural similarity to other fluorinated compounds, it might exhibit unique reactivity that could lead to various cellular effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3,4-Difluorobenzotrifluoride. For instance, temperature and pH could affect its stability and reactivity . Additionally, the presence of other substances in the environment might influence its interactions with targets .

Propriétés

IUPAC Name |

1,2-difluoro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F5/c8-5-2-1-4(3-6(5)9)7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVCGQTYWLZSKSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80345229 | |

| Record name | 3,4-Difluorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32137-19-2 | |

| Record name | 1,2-Difluoro-4-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32137-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Difluorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary synthetic routes to obtain 3,4-Difluorobenzotrifluoride?

A1: One established method involves the pyrolysis of 3-amino-4-fluorobenzotrifluoride via its diazonium tetrafluoroborate intermediate. [] This method highlights the use of readily available fluorinated building blocks in organic synthesis. Another approach utilizes this compound as a key precursor for synthesizing various derivatives, including 3,4-Difluorobenzoic acid. [] This highlights the versatility of this molecule as a starting material for more complex structures.

Q2: How does this compound participate in Diels-Alder reactions?

A3: While this compound itself may not be a direct participant in Diels-Alder reactions, its precursor, 1H,2H-Hexafluorocyclohexa-1,3-diene, exhibits reactivity in these cycloadditions. For example, reacting 1H,2H-Hexafluorocyclohexa-1,3-diene with 3,3,3-trifluoropropyne at high temperatures (200°C) yields 2-trifluoromethyl-4,5,7,7,8,8-hexafluorobicyclo[2,2,2]octa-2,5-diene. [] Interestingly, pyrolysis of this Diels-Alder adduct leads to the formation of this compound. [] This reaction sequence showcases the potential of using Diels-Alder reactions followed by strategic transformations to access specific fluorinated aromatic compounds like this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(E)-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid](/img/structure/B53348.png)

![(2-Aminothiazol-4-yl)[(Z)-methoxyimino]acetic acid sodium salt](/img/structure/B53369.png)

![5-[[(2-Hydroxyethyl)amino]methyl]thieno[2,3-b]thiophene-2-sulfonamide](/img/structure/B53381.png)